Product packaging for 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid(Cat. No.:)

2-Amino-2-(cyclooct-2-en-1-yl)acetic acid

Cat. No.: B13256957
M. Wt: 183.25 g/mol
InChI Key: SGTFOUGVBKTTFF-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is a chiral, non-natural amino acid that serves as a valuable synthetic building block in chemical biology and bioorthogonal chemistry. Its core structure incorporates a cyclooct-2-ene ring, a feature shared with the highly strained trans-cyclooctene (TCO) compounds known for their exceptional reactivity . This compound is strategically designed for the functionalization of peptides and proteins, enabling their site-specific modification . The primary research value of this amino acid derivative lies in its potential application in the rapidly evolving field of pretargeted bioorthogonal chemistry. The cyclooctene ring can act as a latent dienophile, poised to participate in Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions with tetrazines . This specific reaction is renowned for its fast kinetics and bioorthogonality, meaning it can proceed efficiently and selectively within complex biological environments without interfering with native biochemical processes . The mechanism of action involves a [4+2] cycloaddition between the electron-rich double bond of the cyclooctene and an electron-deficient tetrazine, leading to a stable dihydropyridazine linkage and the release of nitrogen gas . This click-chemistry-like reaction facilitates highly specific ligation, making it a powerful tool for pretargeted nuclear imaging and therapy , as well as for the selective activation of prodrugs at disease sites, such as in cancer treatment . By incorporating this unnatural amino acid into biological vectors, researchers can create precisely tagged molecules for subsequent labeling with tetrazine-conjugated probes, radionuclides, or therapeutic agents, driving innovations in biomedical research and diagnostic applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B13256957 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-2-[(2Z)-cyclooct-2-en-1-yl]acetic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7,11H2,(H,12,13)/b6-4-

InChI Key

SGTFOUGVBKTTFF-XQRVVYSFSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)C(C(=O)O)N

Canonical SMILES

C1CCC=CC(CC1)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 Cyclooct 2 En 1 Yl Acetic Acid and Its Stereoisomers

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid reveals several potential synthetic disconnections. The primary target can be conceptually disassembled to identify key precursors. The most direct approach involves the formation of the Cα-N bond or the Cα-COOH bond. This leads to precursors such as α-keto acids, α-halo esters, or aldehydes/ketones corresponding to the cyclooctenyl moiety.

A plausible retrosynthetic pathway begins by disconnecting the amino and carboxyl groups, suggesting precursors like cyclooct-2-en-1-yl)glyoxylate or a related α-keto acid. Alternatively, disconnection of the cyclooctenyl group from a glycine (B1666218) equivalent points towards the use of a reactive cyclooctenyl halide and a nucleophilic glycine enolate equivalent.

The key precursors for the synthesis of this compound are therefore identified as:

Cyclooct-2-enone: A versatile starting material for the synthesis of various functionalized cyclooctene (B146475) derivatives.

Cyclooct-2-en-1-al: A key aldehyde precursor for methods like the Strecker synthesis.

Halogenated cyclooctenes (e.g., 3-bromocyclooct-1-ene): These can act as electrophiles in alkylation reactions.

Glycine and its derivatives: These serve as the amino acid backbone in several synthetic strategies.

Classical Amino Acid Synthesis Approaches Adapted for Alicyclic Systems

Traditional methods for α-amino acid synthesis can be adapted for the preparation of this compound. These methods typically yield racemic mixtures of the target compound.

Strecker Synthesis Modifications

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the synthesis would commence with cyclooct-2-en-1-al. The reaction involves the treatment of the aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org

The reaction proceeds in two main stages. First, the aldehyde reacts with ammonia to form an imine, which is then attacked by a cyanide ion to yield an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, affords the desired α-amino acid. masterorganicchemistry.com

StepReactantsIntermediate/Product
1Cyclooct-2-en-1-al, Ammonia (NH₃), Hydrogen Cyanide (HCN)2-Amino-2-(cyclooct-2-en-1-yl)acetonitrile
22-Amino-2-(cyclooct-2-en-1-yl)acetonitrile, Acid/Base, WaterThis compound

While effective for producing the racemic amino acid, the classical Strecker synthesis does not offer stereocontrol. wikipedia.org

Bucherer–Bergs Reaction Adaptations

The Bucherer–Bergs reaction provides an alternative route to α-amino acids, proceeding through a hydantoin (B18101) intermediate. mdpi.comencyclopedia.pub This multicomponent reaction utilizes a ketone or aldehyde, ammonium (B1175870) carbonate, and an alkali metal cyanide. mdpi.comwikipedia.org For the synthesis of the target compound, cyclooct-2-enone would be the logical starting material.

The reaction mechanism involves the initial formation of a cyanohydrin from the ketone, which then reacts with ammonium carbonate to form a 5,5-disubstituted hydantoin. alfa-chemistry.com Subsequent hydrolysis of the hydantoin ring yields the desired α-amino acid. alfa-chemistry.com This method is particularly suitable for the synthesis of α,α-disubstituted amino acids. mdpi.com

Starting MaterialKey ReagentsIntermediateFinal Product
Cyclooct-2-enone(NH₄)₂CO₃, KCN5-(cyclooct-2-en-1-yl)-5-methylhydantoin (if ketone is used)This compound

This reaction works well for a variety of cyclic ketones. mdpi.com

Amidomalonate Synthesis Routes

The amidomalonate synthesis is a versatile method that allows for the introduction of various side chains onto a glycine template. fiveable.melibretexts.org This method would involve the alkylation of diethyl acetamidomalonate with a suitable cyclooctenyl halide, such as 3-bromocyclooct-1-ene.

The synthesis begins with the deprotonation of diethyl acetamidomalonate to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the cyclooctenyl halide in an S(_N)2 reaction. youtube.com The resulting product is then subjected to acidic hydrolysis and decarboxylation to yield the final amino acid. libretexts.org

StepDescription
1Deprotonation of diethyl acetamidomalonate with a base (e.g., sodium ethoxide).
2Alkylation of the resulting enolate with 3-bromocyclooct-1-ene.
3Acid hydrolysis of the ester and amide groups, followed by decarboxylation.

This route offers a reliable way to construct the carbon skeleton of the target amino acid. fiveable.me

Enantioselective Synthesis Strategies

Achieving stereocontrol in the synthesis of this compound is crucial for its potential applications. Enantioselective synthesis aims to produce a single enantiomer of the target molecule.

Chiral Auxiliaries in Cyclooctene Amino Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org For the synthesis of chiral α-amino acids, chiral auxiliaries can be employed in various strategies, including the alkylation of chiral glycine enolate equivalents.

A notable example involves the use of a chiral auxiliary to control the diastereoselective synthesis of trans-cyclooctenes, which can be precursors to amino acids. nih.gov The planar chirality of the trans-cyclooctene (B1233481) ring adds a layer of complexity and opportunity for stereocontrol. Highly stable trans-cyclooctene amino acids have been synthesized for applications in live-cell labeling, highlighting the importance of stereochemically defined cyclic amino acids. veraxa.com

In a typical approach, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-derived amide, is attached to a glycine precursor. Deprotonation of this chiral glycine equivalent generates a chiral enolate. The subsequent alkylation of this enolate with a cyclooctenyl electrophile proceeds with high diastereoselectivity, dictated by the steric and electronic properties of the chiral auxiliary. Finally, removal of the chiral auxiliary affords the enantiomerically enriched target amino acid.

Chiral Auxiliary TypeGeneral ApproachAnticipated Outcome
Evans OxazolidinoneAcylation with a glycine derivative, followed by diastereoselective alkylation of the enolate.High diastereoselectivity in the alkylation step, leading to enantiomerically enriched amino acid after auxiliary removal.
PseudoephedrineFormation of a chiral amide with glycine, followed by deprotonation and alkylation.Diastereoselective formation of the C-C bond, with the stereochemistry controlled by the auxiliary.

The choice of chiral auxiliary and reaction conditions is critical for achieving high levels of stereocontrol in the synthesis of this compound and its stereoisomers.

Asymmetric Catalysis in the Formation of the α-Stereocenter

Establishing the stereochemistry at the α-carbon is a critical step in the synthesis of chiral α-amino acids. Asymmetric catalysis, utilizing either transition metals or small organic molecules (organocatalysts), offers powerful and efficient routes to achieve high enantioselectivity. These methods typically involve the stereoselective transformation of a prochiral precursor.

Transition metal-catalyzed asymmetric hydrogenation is one of the most effective and widely used methods for synthesizing enantiomerically pure α-amino acids. The typical strategy involves the hydrogenation of a dehydroamino acid precursor (an α,β-unsaturated amino acid derivative) in the presence of a chiral catalyst, most commonly based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands.

For the synthesis of this compound, a hypothetical precursor such as 2-amino-2-(cycloocta-1,3-dien-1-yl)acetic acid or a related enamide could be subjected to asymmetric hydrogenation. The catalyst, featuring a chiral ligand, would coordinate to the double bond of the substrate, creating a chiral environment that directs the delivery of hydrogen from one face of the molecule, thereby establishing the desired stereochemistry at the α-carbon. While noble metal catalysts are well-established, recent research has focused on developing catalysts based on more earth-abundant metals like cobalt.

The choice of chiral ligand is crucial for achieving high enantioselectivity. A vast library of ligands, such as those based on BINAP, DuPhos, and P,N,N-tridentate scaffolds, has been developed to provide excellent stereocontrol for a wide range of substrates.

Table 1: Representative Catalyst Performance in Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
[Rh(COD)(DuPhos)]BF₄ Methyl α-acetamidoacrylate >99%
Ru(OAc)₂ (BINAP) Itaconic Acid Derivatives 95-99%
[Ir(COD)Cl]₂ / Chiral P,N,N-Ligand β-Dehydroamino Acid Derivatives 93-95%

This table presents typical performance for the asymmetric hydrogenation of common dehydroamino acid precursors and is intended to be illustrative of the technology's capability.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral small molecules, such as amino acids (e.g., proline) and their derivatives, can catalyze a variety of asymmetric transformations to form C-C and C-N bonds.

For the synthesis of the target amino acid, several organocatalytic strategies could be envisioned:

Asymmetric Mannich Reaction: A cyclooctenyl aldehyde or ketone could react with a glyoxylate (B1226380) imine in the presence of a chiral organocatalyst, such as proline, to form the C-C bond and set the α-stereocenter simultaneously.

Phase-Transfer Catalysis: The asymmetric alkylation of a glycine Schiff base derivative with a reactive cyclooctenyl halide could be mediated by a chiral phase-transfer catalyst. This approach is particularly effective for generating quaternary α-carbon stereocenters if an alanine-derived Schiff base is used.

Conjugate Addition: A glycine nucleophile equivalent could be added to a nitro-cyclooctene or a similar Michael acceptor in an enantioselective fashion, catalyzed by a chiral organocatalyst.

These methods are attractive due to their operational simplicity and often mild reaction conditions. Chiral phosphoric acids, for instance, have proven to be highly effective catalysts for reactions involving imine intermediates, providing a route to β-amino acids that could potentially be adapted.

Table 2: Examples of Organocatalytic Methods for α-Amino Acid Synthesis

Reaction Type Organocatalyst Nucleophile/Electrophile Pair Enantiomeric Excess (ee) Reference
Aldol (B89426) Reaction L-Proline Ketone / Aldehyde up to >99%
Michael Addition L-Phenylalanine α-Branched Aldehyde / Vinyl Ketone up to 95%
Phase-Transfer Alkylation Cinchona Alkaloid Derivative Glycine Schiff Base / Alkyl Halide up to 99%

This table shows representative examples of organocatalytic reactions for synthesizing chiral centers in amino acid derivatives and related structures.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral molecules, including non-proteinogenic amino acids. Enzymes operate under mild aqueous conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups.

Several classes of enzymes could be applied to the synthesis of this compound:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or aspartate) to a keto acid. The synthesis would involve the preparation of the prochiral α-keto acid, 2-oxo-2-(cyclooct-2-en-1-yl)acetic acid, which would then be stereoselectively aminated by a suitable (R)- or (S)-selective transaminase.

Ammonia Lyases: These enzymes catalyze the stereoselective addition of ammonia to an α,β-unsaturated carboxylate. A potential precursor for this route would be 2-(cyclooct-2-en-1-yl)acrylic acid.

α-Oxoamine Synthases: This family of enzymes catalyzes the stereospecific C-C bond formation between an α-amino acid and an acyl-CoA thioester, followed by decarboxylation to yield an α-amino ketone. While this is not a direct route to the target acid, it demonstrates the power of enzymes to construct complex backbones.

The primary challenge in biocatalysis is often identifying or engineering an enzyme with high activity and selectivity for a non-natural substrate. However, modern techniques like directed evolution and computational enzyme design are rapidly expanding the scope of biocatalytic reactions.

Cycloaddition-Based Strategies for Cyclooctene Ring Formation with Pendant Amino Acid Functionality

An alternative synthetic logic involves constructing the cyclooctene ring on a precursor that already contains the amino acid moiety or its synthetic equivalent. Cycloaddition and rearrangement reactions are powerful tools for the formation of cyclic systems, including medium-sized rings like cyclooctenes.

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of carbo- and heterocyclic rings. The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock's catalysts) to form a new double bond via the intramolecular reaction of a diene precursor.

To synthesize the target molecule via RCM, a linear precursor containing two terminal alkenes and the protected amino acid functionality would be required. For example, an N-protected glycine or alanine ester could be di-allylated or otherwise functionalized with two olefinic chains of appropriate length. Subsequent exposure to an RCM catalyst under high dilution conditions would induce cyclization to form the eight-membered cyclooctene ring. The synthesis of medium-sized rings like cyclooctenes can be challenging, but careful substrate design can lead to efficient cyclization. The functional group tolerance of modern RCM catalysts allows for this strategy to be applied to complex, functionalized molecules.

Table 3: Key Parameters in Ring-Closing Metathesis for Cyclooctene Formation

Parameter Influence on Reaction Typical Conditions/Catalysts Reference
Catalyst Choice Activity, Functional Group Tolerance Grubbs' 2nd or 3rd Generation, Hoveyda-Grubbs
Substrate Concentration Favors Intramolecular RCM over Intermolecular Polymerization High Dilution (e.g., 1 mM)
Substrate Conformation Pre-organization of diene termini can accelerate cyclization Acyclic chains, may incorporate rigid elements

Photochemical and thermal reactions provide unique pathways for the formation and isomerization of complex cyclic systems.

Photochemical Isomerization: One of the most well-known photochemical reactions involving cyclooctenes is the singlet-sensitized cis-trans isomerization. Irradiation of a cis-cyclooctene derivative at 254 nm in the presence of a sensitizer (B1316253) like methyl benzoate (B1203000) can produce the strained trans-isomer. This transformation is often performed in a flow reactor to continuously remove the trans-product by complexation with silver nitrate, thereby driving the equilibrium towards the desired isomer. This method could be used to access the trans-cyclooctene diastereomer of the target amino acid.

Electrocyclic Reactions: Photochemical or thermal electrocyclic reactions can be employed to construct the cyclooctene ring itself. For example, the thermal conrotatory ring-opening of a bicyclo[4.2.0]oct-7-ene system yields a 1,3-cyclooctadiene, which could be a precursor for the target molecule. Conversely, an 8π electrocyclization could form the ring under photochemical conditions.

Thermal Cycloadditions: Thermal azide-alkyne cycloaddition is a powerful tool for functionalizing scaffolds, though it is more commonly used for creating triazole rings rather than the carbocyclic cyclooctene core itself. However, other thermal cycloadditions, such as a [4+4] cycloaddition of butadienes, could in principle be used to construct the eight-membered ring.

These methods offer access to unique structural motifs and isomers that may be difficult to obtain through other synthetic routes. The challenge lies in designing substrates that undergo the desired rearrangement productively while bearing the necessary amino acid functionality.

Functionalization of Existing Cyclooctene Ring Structures for Amino Acid Incorporation

One strategic approach to synthesizing this compound involves the modification of a pre-existing cyclooctene scaffold. This can be achieved through direct functionalization or by employing multicomponent reactions to introduce the necessary amino and carboxyl groups.

Direct functionalization of a cyclooctene ring to introduce both an amino and a carboxyl group at the allylic position presents a synthetic challenge. While methods for creating functionalized trans-cyclooctenes for bioconjugation are established, these typically involve multi-step sequences starting from materials like 1,5-cyclooctadiene. tennessee.edu For instance, the synthesis of trans-cyclooct-4-enol is a known process that could serve as a starting point for further elaboration. nih.gov

A hypothetical direct approach could involve C-H activation at the allylic position of cyclooctene. While the direct C-H amination and carboxylation of an alkene in a single step is not a standard transformation, stepwise functionalization is conceivable. For example, an allylic oxidation could introduce a hydroxyl group, which could then be converted to an amino group. Subsequent introduction of the carboxyl group could be envisioned through various synthetic routes, although this would likely involve multiple steps and present challenges in stereocontrol. The field of C-H functionalization is rapidly advancing, offering potential future pathways for more direct syntheses of such complex amino acids. acs.org

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini and Ugi reactions are prime examples of MCRs that can be used to synthesize α-amino acid derivatives. wikipedia.orgwikipedia.org

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. nih.govmdpi.com To synthesize a precursor to the target amino acid, one could envision using a cyclooct-2-en-1-yl containing aldehyde or ketone as the carbonyl component. The resulting α-acyloxy carboxamide could then be hydrolyzed to the corresponding α-hydroxy acid, followed by conversion of the hydroxyl group to an amino group.

The Ugi four-component reaction (U-4CR) is even more convergent, combining a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide. wikipedia.orgbeilstein-journals.orgnih.gov By using an α-amino acid as the bifunctional starting material (containing both the amine and carboxylic acid functionalities), a Ugi 5-center-4-component reaction can be achieved. mdpi.com A potential Ugi reaction to generate the target scaffold could involve cyclooct-2-en-1-carbaldehyde, an amine (e.g., ammonia or a protected equivalent), a carboxylic acid, and an isocyanide. The resulting dipeptide-like product could then be hydrolyzed to yield the desired amino acid. The use of N-protected α-amino aldehydes in Ugi reactions has been reported, suggesting the feasibility of this approach. nih.gov

Multicomponent ReactionReactantsProduct TypePotential for Synthesis of Target Compound
Passerini Reaction Cyclooct-2-en-1-carbaldehyde, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamidePrecursor to the target amino acid after hydrolysis and functional group interconversion. wikipedia.orgbeilstein-journals.org
Ugi Reaction Cyclooct-2-en-1-carbaldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideDirect precursor to the target amino acid upon hydrolysis of the amide bonds. wikipedia.orgbeilstein-journals.org

One-Pot and Multicomponent Reaction (MCR) Protocols for Efficient Synthesis

The principles of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, are highly desirable for improving efficiency and reducing waste. researchgate.net MCRs are inherently one-pot processes. A chemoenzymatic one-pot approach has been demonstrated for the synthesis of branched cyclic amino acids, combining enzymatic transamination with chemical imine hydrogenation. nih.gov

A plausible one-pot synthesis of this compound could be designed based on the Strecker synthesis, a classic method for producing α-amino acids. In a one-pot fashion, cyclooct-2-en-1-one could react with a cyanide source (e.g., KCN) and an ammonium salt (e.g., NH4Cl) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile in the same pot would yield the desired amino acid. While conceptually straightforward, the conditions for each step would need to be compatible.

Tandem reactions, where a single set of reagents initiates a cascade of transformations, also offer an elegant route to complex molecules in a one-pot fashion. For instance, a tandem intermolecular Michael addition followed by an intramolecular aldol condensation has been used to synthesize bicyclic systems. While not directly applicable to the target molecule, this illustrates the power of tandem strategies in constructing complex cyclic frameworks.

Microwave-Assisted and Green Chemistry Approaches in Amino Acid Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient processes. Microwave-assisted organic synthesis (MAOS) and green chemistry principles are central to these efforts.

Microwave irradiation has been shown to be a valuable tool for the rapid synthesis of unnatural amino acids, often leading to shorter reaction times and higher yields. nih.govresearchgate.net The application of microwave heating can be particularly beneficial for MCRs and peptide synthesis. nih.govbiotage.com For example, microwave-assisted intramolecular cyclocondensation has been used to synthesize substituted pyrroles from amino acid-derived enamines with significantly improved yields compared to conventional heating. mdpi.com It is highly probable that the MCRs and one-pot reactions discussed for the synthesis of this compound could be accelerated and optimized using microwave irradiation.

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of amino acid synthesis, this can involve the use of biocatalysis, environmentally benign solvents (like water), and catalyst-free reactions. The use of amino acids as starting materials for the synthesis of greener amphiphiles highlights their role in sustainable chemistry. A one-pot synthesis of 6-aminohexanoic acid from cyclohexane (B81311) using mixed-species cultures demonstrates a biological approach to producing amino acids, which, while not directly applicable to the target molecule, showcases the potential of biocatalysis in this field. nih.gov Solvent-free Passerini reactions have also been developed, offering a greener alternative to traditional solvent-based methods. researchgate.net

ApproachKey FeaturesRelevance to Synthesis of Target Compound
Microwave-Assisted Synthesis - Accelerated reaction rates- Often higher yields- Improved energy efficiencyCan potentially be applied to MCRs and one-pot syntheses to improve efficiency and reduce reaction times. nih.govbiotage.commdpi.com
Green Chemistry - Use of renewable feedstocks- Use of environmentally benign solvents- Atom economy- Biocatalysis- Solvent-free MCRs could be employed.- Biocatalytic methods, while not yet developed for this specific target, represent a future green avenue.

Derivatives and Analogues of 2 Amino 2 Cyclooct 2 En 1 Yl Acetic Acid

Peptide and Peptidomimetic Conjugates Utilizing 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid

The incorporation of this compound into peptides facilitates the creation of sophisticated conjugates. The cyclooctene (B146475) moiety, especially the trans-cyclooctene (B1233481) (TCO) isomer, acts as a reactive handle for post-synthetic modifications. This allows for the site-specific attachment of various molecules, including drugs, imaging agents, or other peptides, through highly efficient and selective chemical reactions. uochb.cznih.gov This strategy has been successfully employed to construct peptide-drug and peptide-peptide conjugates, which can serve as multifunctional probes in chemical biology. uochb.cz The conjugation process is often based on the principle of bioorthogonal chemistry, where the cyclooctene group reacts with a partner molecule, typically a tetrazine, without interfering with native biological processes. nih.govnih.govwikipedia.org

There are two primary methods for incorporating this compound and its analogues into peptide chains: solid-phase peptide synthesis (SPPS) and genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS): SPPS is a foundational technique for producing synthetic peptides that allows for the inclusion of non-canonical amino acids. uochb.cz Researchers have developed optimized SPPS protocols that enable the introduction of TCO derivatives into a growing peptide chain. uochb.cz This often involves using the amino acid as a building block during the standard automated synthesis cycle. Alternatively, a post-synthetic derivatization strategy can be used, where a precursor amino acid is first incorporated and then chemically converted to the desired TCO-containing residue. uochb.cz

Genetic Code Expansion: This advanced in vivo method allows for the site-specific incorporation of unnatural amino acids directly into proteins during ribosomal translation. nih.govacs.org By engineering an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host system, a specific codon (e.g., the amber stop codon) can be reassigned to code for the TCO-containing amino acid. acs.org This has been demonstrated for TCO-derivatized lysine, which was efficiently incorporated into proteins in both E. coli and mammalian cells, enabling subsequent rapid and fluorogenic labeling. nih.gov

N-Substituted and Carboxyl-Modified Derivatives

As with any amino acid used in peptide synthesis, the amino (N) and carboxyl groups of this compound are temporarily modified with protecting groups to ensure controlled, stepwise chain elongation.

N-Substitution: The most common N-substitutions are the temporary installation of protecting groups. In SPPS, the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups are standard choices to protect the alpha-amino group during the coupling of the subsequent amino acid. google.com

Carboxyl-Modification: The carboxyl group is typically activated to facilitate the formation of the amide (peptide) bond. This can involve conversion to an active ester, which then readily reacts with the free amino group of the next amino acid in the sequence. uochb.cz

Side Chain Modifications of the Cyclooctene Ring

Modifications to the cyclooctene ring itself are central to the utility of this amino acid, primarily for introducing bioorthogonal reactivity or other functionalities.

The most significant modification is the isomerization of the cis-cyclooctene to the highly strained trans-cyclooctene (TCO). The ring strain of TCO makes it an exceptionally reactive dienophile for bioorthogonal chemistry. nih.govnih.gov It undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) reaction with a 1,2,4,5-tetrazine (B1199680) partner. nih.govwikipedia.org This "click" reaction is extremely fast, with second-order rate constants reaching over 10³ M⁻¹s⁻¹, proceeds without a catalyst, and produces only nitrogen gas as a byproduct, making it ideal for applications in living systems. nih.govnih.gov

Research has shown that the stereochemistry of the TCO ring's connection to the amino acid backbone significantly impacts its stability and reactivity. nih.gov The axially connected isomer exhibits a much longer half-life and reacts faster with tetrazines compared to the equatorial isomer, making it superior for live-cell labeling experiments. nih.govx-mol.com

Table 1: Comparison of Axially and Equatorially Linked trans-Cyclooctene Isomers Data extracted from research on highly stable trans-cyclooctene amino acids for live-cell labeling. nih.govx-mol.com

PropertyAxial IsomerEquatorial Isomer
Relative Stability (Half-life)Higher (approx. 10x more stable)Lower
Reactivity with TetrazinesFasterSlower
Performance in Cell LabelingSuperiorLess Effective

Beyond creating the reactive trans-isomer, the cyclooctene ring can be further functionalized to introduce additional chemical properties or for specific applications. For example, a cost-effective synthesis for trans-cyclooct-4-enol (TCO-5-OH) has been developed. tennessee.edu The introduction of a hydroxyl group on the ring provides a secondary handle that can be further modified. tennessee.edu This allows for the creation of molecular probes designed for tasks such as the selective isolation of proteins that have been labeled with a tetrazine derivative. tennessee.edu Another key application is in the creation of complex biomolecules, where tetrazine-functionalized glycans have been successfully conjugated to proteins containing genetically encoded TCO amino acids. acs.org This ability to synthesize diverse functionalized cyclooctene amino acids expands their utility from simple labeling reagents to versatile platforms for constructing complex and multifunctional bioconjugates. uochb.cz

Despite a comprehensive search for literature pertaining to the chemical compound "this compound" and its derivatives, no specific research detailing the structure-reactivity relationships through analog design was identified.

Scientific exploration into the synthesis and biological evaluation of various cyclic amino acid analogs is an active area of research. Studies on related structures, such as those containing cyclohexane (B81311) or other ring systems, often focus on understanding how modifications to the carbocyclic ring, the amino group, or the carboxylic acid function impact the molecule's chemical behavior or biological activity. This type of investigation, commonly known as Structure-Activity Relationship (SAR) studies, is crucial in the field of medicinal chemistry for the rational design of new therapeutic agents.

Typically, such research would involve the synthesis of a series of analogs where specific parts of the lead molecule, in this case, this compound, are systematically altered. For instance, researchers might investigate the effect of:

Ring Size and Unsaturation: Modifying the cyclooctene ring to a cyclopentene, cyclohexene, or cycloheptene, or altering the position of the double bond.

Substitution on the Ring: Introducing various substituents onto the cyclooctene ring to probe steric and electronic effects.

Modifications of the Amino and Carboxylic Acid Groups: Esterification of the carboxylic acid, acylation of the amino group, or replacement of these functional groups with bioisosteres.

The resulting analogs would then be subjected to a battery of tests to evaluate their chemical reactivity (e.g., reaction rates, stability) or biological activity (e.g., enzyme inhibition, receptor binding). The data from these experiments would be compiled and analyzed to establish clear relationships between the structural modifications and the observed effects.

Unfortunately, no published studies with this specific focus on this compound could be retrieved. Therefore, a detailed discussion, including research findings and data tables on the structure-reactivity relationships of its derivatives and analogs, cannot be provided at this time.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and behavior of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid, DFT calculations could provide insights into its molecular orbital energies (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and thermodynamic stability. These calculations would help in understanding the molecule's fundamental energetic properties. However, no specific DFT studies on this compound have been reported in the literature.

Ab Initio Calculations for Reaction Mechanisms and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without experimental data, are employed to elucidate reaction mechanisms and identify transition state structures. For this compound, these methods could be used to model its synthesis or degradation pathways, calculating the energy barriers for these processes. At present, no such ab initio studies for this specific molecule have been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and dynamics. An MD simulation of this compound would involve modeling the interactions of its atoms over time to understand how the flexible cyclooctene (B146475) ring and the amino acid side chain move and interact. This would reveal the most stable conformations and the dynamics of their interconversion. No conformational analysis or dynamics studies using MD simulations for this compound are available in the scientific literature.

Force Field Development and Parameterization for Complex Systems

Force fields are a set of parameters used in molecular mechanics and dynamics simulations to describe the potential energy of a system of particles. For novel molecules like this compound, existing force fields may not have accurate parameters. A dedicated study would be required to develop and parameterize a force field specifically for this compound to enable accurate simulations in more complex systems, such as in solution or interacting with biological macromolecules. There is no evidence of a specific force field having been developed for this molecule.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods, including QM calculations, can be used to predict the reactivity and selectivity of a molecule in various chemical reactions. For this compound, these predictions could guide synthetic chemists in designing reactions, for example, by identifying the most nucleophilic or electrophilic sites. There are currently no published studies that computationally predict the reactivity or selectivity of this compound.

Ligand-Protein Docking and Molecular Recognition Studies

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. If this compound were being investigated as a potential drug candidate, docking studies would be essential to understand its binding mode and affinity to a specific biological target. Molecular recognition studies would further explore the non-covalent interactions driving this binding. No ligand-protein docking or molecular recognition studies involving this specific compound have been reported.

Applications in Chemical Biology and Materials Science

Bioconjugation Strategies Utilizing the Cyclooctene (B146475) Moiety

The cornerstone of the utility of 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid and its derivatives, such as trans-cyclooctene-L-lysine (TCO-L-lysine), in bioconjugation is the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. nih.govnih.gov This reaction is exceptionally fast and bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes. nih.govacs.org The high reactivity is driven by the ring strain of the trans-cyclooctene (B1233481). nih.gov

This "click chemistry" approach offers a robust method for covalently linking molecules in a specific and controlled manner. sichem.de The reaction's speed and specificity make it ideal for applications requiring rapid and clean conjugation, even at low concentrations of reactants. nih.govacs.org

A significant application of this compound derivatives is the site-specific labeling of biomolecules, particularly proteins. nih.gov By genetically encoding this unnatural amino acid into the protein of interest, a unique chemical handle—the trans-cyclooctene moiety—is introduced at a precise location within the protein's structure. nih.govacs.org

This allows for the subsequent attachment of a wide array of probes, such as fluorophores, for imaging studies. sichem.desichem.de The bioorthogonal nature of the tetrazine-trans-cyclooctene ligation enables the labeling of proteins in their native environment, including on the surface of and inside living cells. nih.govsichem.de This method provides a powerful tool for studying protein localization, trafficking, and interactions in real-time. The fast kinetics of this reaction are particularly advantageous for live-cell imaging. nih.gov

Beyond labeling, the genetic incorporation of this compound derivatives facilitates the site-specific modification and engineering of proteins. This allows for the introduction of new functionalities and the construction of well-defined protein conjugates. acs.org For example, this strategy has been employed for the site-specific glycosylation of proteins, a modification that is crucial for the function of many proteins but is challenging to control using traditional methods. acs.org

The ability to precisely dictate the location of the modification minimizes the risk of disrupting the protein's structure and function, a common issue with less specific modification techniques. google.com This level of control is essential for creating homogenous protein-drug conjugates, protein-polymer hybrids, and other engineered proteins with tailored properties. nih.gov

Development of Molecular Probes and Sensors

The trans-cyclooctene moiety of this compound is not only a reactive handle but can also be an integral part of molecular probes and sensors. For instance, dual-reactivity trans-cyclooctenol probes have been developed to trap sulfenic acids on proteins in living cells. udel.edu These probes utilize the unique reactivity of the trans-cyclooctene to form stable adducts with the transient sulfenic acid modification, enabling its detection and identification. udel.edu

Furthermore, cleavable linkers based on trans-cyclooctene have been designed for the controlled disassembly of molecular probes. google.com In these systems, the trans-cyclooctene acts as a trigger; upon reaction with a tetrazine, it initiates a cleavage reaction that releases a cargo molecule. This "click-to-release" strategy has applications in controlled drug delivery and the activation of fluorescent probes at specific times and locations.

Role as Building Blocks in the Design of Novel Biomimetic and Polymeric Materials

The incorporation of this compound and its derivatives into polymers allows for the creation of novel biomimetic and functional materials. For example, trans-cyclooctene-functionalized polypeptides and polypeptoids have been synthesized. acs.org These polymers can be used to create well-defined nanostructures, such as micelles and other nanoparticles. acs.org

The trans-cyclooctene groups on these polymers serve as versatile handles for further functionalization through tetrazine ligation. This allows for the attachment of targeting ligands, imaging agents, or therapeutic molecules to the polymer backbone, creating multifunctional materials for biomedical applications. acs.org One notable example is the development of "PeptoBrushes," which are polymer architectures that can enhance the reaction kinetics of the tetrazine ligation. acs.org These materials have potential applications in areas such as pretargeted imaging, where a polymer is first targeted to a specific tissue, followed by the administration of a reactive imaging agent.

Exploration in Medicinal Chemistry beyond Clinical Studies (e.g., Target Identification, Mechanism of Action at the Molecular Level)

In the realm of medicinal chemistry, the ability to incorporate this compound into proteins provides a powerful tool for target identification and validation. By introducing the trans-cyclooctene handle into a potential drug target, researchers can attach various probes to study the protein's function, interactions, and localization within the cell. This can aid in confirming that a particular protein is indeed the target of a drug candidate. nih.gov

The bioorthogonal nature of the trans-cyclooctene-tetrazine ligation allows for these studies to be conducted in complex biological environments, providing more physiologically relevant data. nih.gov This approach can help to elucidate the mechanism of action of a drug at the molecular level by allowing for the precise tracking and analysis of the drug's target.

The site-specific incorporation of unnatural amino acids is a well-established strategy for studying the mechanism of enzyme inhibition. By replacing a key amino acid in an enzyme's active site with an unnatural analogue, researchers can probe the specific interactions that are critical for catalysis and inhibition.

While the incorporation of various unnatural amino acids has been widely used to study enzyme mechanisms, specific and detailed research findings on the use of this compound or its derivatives as direct inhibitors or as probes to study enzyme inhibition mechanisms are not extensively documented in the currently available literature. However, the principles of bioorthogonal chemistry and unnatural amino acid mutagenesis suggest that this compound could potentially be used to introduce a reactive handle near an enzyme's active site. This would allow for the attachment of reporter molecules to monitor conformational changes upon inhibitor binding or to covalently capture inhibitors that bind non-covalently, thereby providing insights into the inhibition mechanism.

Receptor Interaction Studies

Currently, there is a notable absence of publicly available scientific literature, detailed research findings, or specific data regarding the direct interaction of this compound with any biological receptors. Extensive searches of chemical and biological databases have not yielded studies that characterize the binding affinity, selectivity, or functional activity of this specific compound at various receptor types.

Consequently, no data tables containing binding constants (such as Ki or Kd values), inhibition constants (IC50), or efficacy measurements (EC50) can be provided at this time. The exploration of this compound's potential to modulate receptor activity remains an uninvestigated area within the field of chemical biology. Future research would be necessary to elucidate any potential receptor-mediated effects of this compound and to determine its profile as a ligand for any specific receptor targets.

Future Research Directions and Challenges

Advancements in Stereocontrolled and Scalable Synthesis

The synthesis of unnatural α-amino acids is a field of significant research interest, as these compounds are critical for developing novel peptidomimetics with enhanced stability and receptor affinity. researchgate.netingentaconnect.combenthamscience.com A primary challenge in the synthesis of 2-Amino-2-(cyclooct-2-en-1-yl)acetic acid is the precise control over stereochemistry at multiple centers. Future research must focus on developing robust and efficient stereocontrolled synthetic routes.

Key challenges and future directions include:

Diastereoselective and Enantioselective Methods: The development of catalytic asymmetric methods is crucial for accessing optically pure isomers of the amino acid. ingentaconnect.com Strategies employing visible light-promoted photoredox catalysis, which allow for the use of ubiquitous carboxylic acids as radical precursors, offer a promising avenue for stereoselective C-radical additions to chiral imines. nih.gov

Scalability: Many current synthetic methods for unnatural amino acids are not practical for large-scale production. nih.gov Future efforts must address scalability to make these valuable building blocks more accessible. Advancements in flow photochemistry have improved the throughput for producing trans-cyclooctene (B1233481) derivatives, which could be adapted for the synthesis of this amino acid. udel.edu A recently developed high-throughput photochemical flow method using a custom reactor has significantly increased the production rate of trans-cyclooct-4-enone, a key precursor, to approximately 1 g/h. udel.edu

Enzymatic and Chemoenzymatic Strategies: The use of enzymes, such as L- or D-amino peptidases, in kinetic resolution or asymmetric transformations presents a powerful and environmentally friendly approach to obtaining enantiomerically pure amino acids. nih.gov Exploring enzymes that can accommodate the bulky cyclooctene (B146475) side chain is a key area for future investigation.

Synthetic ChallengePotential Future ApproachKey Benefit
StereocontrolAsymmetric photoredox catalysisHigh stereoselectivity under mild conditions. nih.gov
ScalabilityHigh-throughput photochemical flow reactorsIncreased production rates for key intermediates. udel.edu
PurityEnzymatic kinetic resolutionAccess to both enantiomers in a single process. nih.gov

Expanding the Scope of Bioorthogonal Reactivity and Applications

The cyclooctene moiety, particularly the trans-isomer (TCO), is renowned for its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners. This reaction is a cornerstone of bioorthogonal chemistry due to its exceptionally fast kinetics and high selectivity in living systems. wikipedia.orgfrontiersin.orgnih.gov

Future research is aimed at tuning and expanding this reactivity:

Tuning Reaction Kinetics and Stability: The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 2.7 × 10^5 M⁻¹s⁻¹. wikipedia.orgtue.nl However, a challenge remains in balancing the high reactivity of TCO with its stability, as it can isomerize to the less reactive cis-isomer. tue.nl Future work involves designing new TCO derivatives with improved stability without compromising reaction speed. The use of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), has been shown to preserve reactivity while improving functional density on biomolecules like antibodies. nih.gov

Orthogonal Reactions: Developing mutually orthogonal reaction pairs is essential for multi-target labeling in the same biological system. While the TCO-tetrazine ligation is highly efficient, expanding the toolkit to include other strained alkenes like cyclopropenes allows for multiple, simultaneous labeling experiments. nih.gov

Novel Applications: The scope of applications continues to grow beyond simple labeling. "Click-to-release" strategies, where the IEDDA reaction triggers the cleavage of a carbamate (B1207046) linker to release a therapeutic agent, are a major area of development for targeted drug delivery. chemrxiv.org This approach has been demonstrated by the selective cleavage of a tetrazine-linked antibody-drug conjugate upon reaction with a TCO derivative. chemrxiv.org Furthermore, incorporating these amino acids into peptides and proteins via solid-phase peptide synthesis (SPPS) or genetic code expansion enables the creation of precisely modified biomolecules for therapeutic and diagnostic purposes. nih.govuochb.czacs.org

Reaction Partner 1Reaction Partner 2Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)
trans-Cyclooctene (TCO)TetrazineIEDDA Cycloaddition~2000 - 270,000 wikipedia.orgtue.nl
NorborneneTetrazineIEDDA Cycloaddition~1 wikipedia.org
Strained CyclooctyneAzideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~0.001 - 1 nih.gov
NitroneCyclooctyne1,3-Dipolar Cycloaddition~12 - 32 wikipedia.org

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of novel molecules and materials. nih.gov Integrating these computational tools with the unique properties of this compound opens up new frontiers in discovery.

De Novo Protein and Peptide Design: Generative AI models, which have been used to create novel proteins with specific structural features, can be trained to incorporate unnatural amino acids. mit.edudrugdiscoverynews.com By learning the "language of life," these models can predict amino acid sequences that fold into desired structures and exhibit novel functions, such as binding to a specific disease target. mit.edulabroots.com The bioorthogonal handle of the cyclooctene amino acid could be used as a key constraint in these designs for subsequent drug conjugation or imaging.

Predictive Modeling: ML algorithms can predict how the incorporation of a bulky, reactive amino acid like this one will affect protein structure, stability, and function. nih.gov This predictive power can accelerate the optimization of protein-based therapeutics and diagnostics, reducing the need for extensive experimental screening.

Material Design: Beyond biologics, ML is being used to design advanced polymeric materials. acs.org By representing molecules as graphs, ML models can learn structure-property relationships and propose novel materials. acs.org Incorporating this compound into peptides that self-assemble could create "smart" biomaterials where the cyclooctene handles can be used to cross-link the material in situ or attach functional molecules. acs.org

Exploration of Novel Biological Pathways and Targets

Incorporating this compound into proteins serves as a powerful method to install a chemical reporter for studying biological processes within their native context. nih.gov This enables researchers to move beyond static snapshots and observe dynamic events in living cells.

Target Identification and Validation: Once incorporated into a bioactive molecule or protein, the cyclooctene handle can be used to "fish" for binding partners. By reacting the labeled biomolecule with a tetrazine probe equipped with a capture tag (like biotin), researchers can isolate and identify interaction partners using mass spectrometry, thus uncovering new biological targets and pathways. researchgate.net

Live-Cell Imaging and Tracking: Attaching fluorescent probes to the cyclooctene handle allows for the real-time visualization of biomolecules in living systems. researchgate.net This has been used to track the synthesis and localization of DNA in live cells by incorporating cyclooctene-linked nucleotides. nih.gov Applying this to proteins can reveal their trafficking, localization to specific organelles, and degradation dynamics.

Probing Post-Translational Modifications (PTMs): This amino acid can be used in strategies to map PTMs, which are often difficult to study with traditional genetic tools. By labeling specific proteins, researchers can track how they are modified in response to cellular signals, providing insight into complex disease mechanisms. biosynth.com

Development of Advanced Analytical Tools for In Situ Characterization

The ability to perform chemical reactions in living systems necessitates the development of sophisticated analytical methods to monitor these reactions and their products in situ.

Advanced Imaging Modalities: The bioorthogonal reaction can be used to attach a wide array of imaging agents. This includes small-molecule fluorophores for super-resolution microscopy and radioactive isotopes for non-invasive whole-body imaging techniques like Positron Emission Tomography (PET). biosynth.com For instance, O-[¹⁸F]-fluoromethyl-L-tyrosine is a UAA-based PET agent used for precise tumor detection. biosynth.com The development of new, brighter, and more photostable tetrazine-fluorophores is a continuing goal.

Mass Spectrometry: Mass spectrometry (MS) is an indispensable tool for confirming the site-specific incorporation of the unnatural amino acid and for identifying the products of bioorthogonal reactions. numberanalytics.com Advanced MS techniques are needed to analyze complex mixtures from cell lysates to identify labeled proteins and their binding partners with high sensitivity and specificity.

Spectroscopic Techniques: Other spectroscopic methods, like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, can provide detailed structural information about the modified proteins and the covalent linkage formed by the bioorthogonal reaction, complementing the data from imaging and MS. numberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.